Bumetanide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
布美他尼-d5 与布美他尼一样,抑制肾脏亨利氏袢升支中的钠钾氯协同转运蛋白 1 (NKCC1)。这种抑制减少了钠和氯的重吸收,导致水、钠、氯、镁、磷酸盐和钙的排泄增加。 结果是利尿,这有助于减少浮肿 .
生化分析
Biochemical Properties
Bumetanide-d5, like Bumetanide, is an inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1) and has a significant role in biochemical reactions . It selectively inhibits NKCC1 over NKCC2 . The interaction between this compound and these transporters affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various biochemical processes .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been shown to reduce AMPA-mediated excitotoxicity in cultured oligodendrocytes, including Na+ influx and oligodendrocyte swelling . In the context of neurological disorders, this compound has been tested as an anti-seizure agent and as an intervention for neurological disorders with varying results .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in excretion of sodium, chloride, and water, leading to diuresis .
Temporal Effects in Laboratory Settings
Studies have shown that Bumetanide, the non-deuterated form, has been found to have variable outcomes in pre-clinical and clinical studies that tested off-label interventions .
Dosage Effects in Animal Models
Bumetanide has been shown to be effective in reducing infarct volume and brain edema and improving behavioral recovery in animal models of cerebral ischemia .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Bumetanide. Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various metabolic processes .
Transport and Distribution
Bumetanide is known to poorly penetrate into the brain parenchyma following systemic administration . This low brain penetration is a consequence of both the high ionization rate and plasma protein binding, which restrict brain entry by passive diffusion .
Subcellular Localization
Bumetanide, the non-deuterated form, is known to interfere with renal cAMP and/or inhibit the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, which could influence its subcellular localization .
准备方法
合成路线和反应条件
布美他尼-d5 是通过将氘原子掺入布美他尼分子中合成的。合成通常涉及使用氘代试剂和溶剂来用氘替换氢原子。该过程可能包括以下步骤:
硝化: 从 4-氯苯甲酸开始,进行硝化反应以引入硝基。
还原: 然后将硝基还原为胺基。
氘代: 使用氘代试剂用氘替换氢原子。
工业生产方法
布美他尼-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高产率和纯度。 高性能液相色谱 (HPLC) 等技术用于纯化和质量控制 .
化学反应分析
反应类型
布美他尼-d5 会发生各种化学反应,包括:
氧化: 布美他尼-d5 在特定条件下可以被氧化,形成相应的氧化产物。
还原: 还原反应可以将布美他尼-d5 中的某些官能团转化为其还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生布美他尼-d5 的还原形式 .
科学研究应用
布美他尼-d5 广泛应用于科学研究,尤其是在:
化学: 作为质谱法中布美他尼定量的内标。
生物学: 研究布美他尼的药代动力学和代谢。
医学: 研究布美他尼的治疗效果和作用机制。
相似化合物的比较
类似化合物
呋塞米: 另一种具有类似作用但生物利用度和效力不同的袢利尿剂。
托拉塞米: 一种与布美他尼相比具有更长作用持续时间的袢利尿剂。
布美他尼-d5 的独特性
布美他尼-d5 由于其氘代性质而具有独特性,这使其成为质谱法的极佳内标。 与其他袢利尿剂相比,其药代动力学特性更可预测,并且其效力明显高于呋塞米 .
属性
IUPAC Name |
3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UPKDRLQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675733 |
Source
|
Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216739-35-3 |
Source
|
Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。